Isoindoles
Isoindoles are a class of heterocyclic compounds characterized by a five-membered ring structure with an additional nitrogen atom replacing one of the carbon atoms in the parent indole skeleton. These molecules exhibit diverse structural flexibility, allowing for a wide range of possible substituents at various positions around the ring.
The electronic properties and reactivity of isoindoles can vary significantly depending on the specific substitution pattern, making them valuable intermediates in organic synthesis. They often serve as precursors to numerous bioactive compounds due to their inherent structural complexity and potential to form functional groups through electrophilic or nucleophilic reactions. Isoindoles are also explored for their application in pharmaceuticals, agrochemicals, and materials science.
The stability and reactivity of isoindoles can be tailored by modifying the substituents attached to the nitrogen atom and other ring positions. This flexibility makes them attractive targets for medicinal chemistry investigations, enabling the design of compounds with specific biological activities or desired physical properties.

Estructura | Nombre químico | CAS | MF |
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3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride | 1177924-37-6 | C11H18Cl2N2 |
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2,3-dihydro-1H-isoindol-4-amine | 92203-86-6 | C8H10N2 |
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2-Benzyl-4-nitroisoindoline hydrochloride | 147734-20-1 | C15H15ClN2O2 |
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2-Benzyl-4-nitroisoindoline | 127168-67-6 | C15H14N2O2 |
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2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | 149353-72-0 | C9H10ClNO2 |
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5-chloro-2,3-dihydro-1H-isoindole | 127168-76-7 | C8H8ClN |
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3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | 1160263-98-8 | C14H14N2 |
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1-(2,3-Dihydro-1H-isoindol-5-yl)-ethanone | 905274-46-6 | C10H11NO |
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2-(4-Methoxyphenyl)-4,5,7-triphenylisoindoline | 1094210-31-7 | C33H27NO |
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2,3-dihydro-5-[(4-methyl-1-piperazinyl)methyl]-1H-Isoindole | 912999-93-0 | C14H21N3 |
Literatura relevante
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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